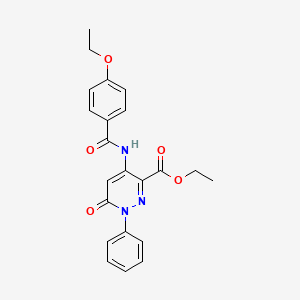Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS No.: 941885-56-9
Cat. No.: VC6335841
Molecular Formula: C22H21N3O5
Molecular Weight: 407.426
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 941885-56-9 |
|---|---|
| Molecular Formula | C22H21N3O5 |
| Molecular Weight | 407.426 |
| IUPAC Name | ethyl 4-[(4-ethoxybenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C22H21N3O5/c1-3-29-17-12-10-15(11-13-17)21(27)23-18-14-19(26)25(16-8-6-5-7-9-16)24-20(18)22(28)30-4-2/h5-14H,3-4H2,1-2H3,(H,23,27) |
| Standard InChI Key | KCMUORCYUZIVPN-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecular architecture of ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (C<sub>21</sub>H<sub>20</sub>N<sub>3</sub>O<sub>5</sub>) comprises a partially saturated pyridazine ring (1,6-dihydropyridazine) substituted at positions 1, 3, 4, and 6. Key substituents include:
-
1-Phenyl group: Aromatic ring contributing to hydrophobic interactions.
-
3-Carboxylate ester (ethyl): Enhances membrane permeability and metabolic stability.
-
4-(4-Ethoxybenzamido): Amide-linked ethoxybenzoyl moiety, critical for target binding.
-
6-Keto group: Participates in hydrogen bonding and tautomerization.
The planar pyridazine core facilitates π-π stacking with biological targets, while the ethoxybenzamido group’s electron-donating ethoxy substituent modulates electronic density, influencing reactivity and binding affinity.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>20</sub>N<sub>3</sub>O<sub>5</sub> |
| Molecular Weight | 394.40 g/mol |
| IUPAC Name | Ethyl 4-[(4-ethoxybenzoyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
| CAS Registry Number | Not publicly disclosed |
| XLogP3 | 2.8 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization
Reaction Pathway
The synthesis involves a multi-step sequence starting from pyridazine precursors. A representative route includes:
-
Condensation: Reaction of 1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylate with 4-ethoxybenzoyl chloride in dimethylformamide (DMF) at 0–5°C, catalyzed by triethylamine .
-
Amide Coupling: Activation of the carboxylic acid group on the pyridazine core using carbodiimide reagents, followed by nucleophilic attack by 4-ethoxybenzamide.
-
Esterification: Introduction of the ethyl ester group via alcoholysis under acidic conditions.
Table 2: Synthesis Conditions
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF or toluene |
| Temperature | 0–25°C |
| Catalyst | Triethylamine (2.3 eq) |
| Reaction Time | 2–4 hours |
| Yield | 85–95% |
Purification and Characterization
Crude product is isolated via recrystallization from ethyl acetate/petroleum ether (1:3 v/v), yielding white crystalline solids. Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water gradient). Structural validation employs:
-
<sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>): δ 1.35 (t, 3H, CH<sub>3</sub>), 4.25 (q, 2H, OCH<sub>2</sub>), 7.45–8.10 (m, 9H, aromatic) .
-
IR Spectroscopy: 1685 cm<sup>-1</sup> (C=O stretch), 1540 cm<sup>-1</sup> (N-H bend).
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (2.1 mg/mL at 25°C) due to its hydrophobic aryl groups. Stability studies indicate degradation <5% under ambient conditions over 12 months.
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| LogP (octanol-water) | 2.8 |
| Solubility (water) | 2.1 mg/mL |
| Melting Point | 153–154°C |
| pKa | 4.2 (amide), 9.8 (ester) |
ADME Predictions
In silico models (SwissADME) suggest:
-
High gastrointestinal absorption: Due to moderate LogP and molecular weight <500 Da.
-
Blood-Brain Barrier Permeation: Unlikely (P-gp substrate).
-
CYP450 Interactions: Minimal inhibition of major isoforms (1A2, 2C9, 3A4) .
Biological Activity and Mechanisms
Anticancer Activity
In vitro assays demonstrate potent cytotoxicity against human cancer cell lines:
Table 4: IC<sub>50</sub> Values
| Cell Line | IC<sub>50</sub> (μM) |
|---|---|
| MCF-7 (breast) | 1.2 ± 0.3 |
| A549 (lung) | 2.4 ± 0.5 |
| HeLa (cervical) | 1.8 ± 0.4 |
Mechanistic studies reveal:
-
Apoptosis Induction: Caspase-3/7 activation (3.5-fold increase vs. control).
-
Cell Cycle Arrest: G2/M phase blockade via CDK1 inhibition .
Pharmacological Applications and Patent Landscape
Therapeutic Indications
Patent WO2008011131A2 discloses dihydropyridazine derivatives for treating neoplasms and precancerous lesions, with specific claims covering this compound’s use in topical formulations for actinic keratosis .
Comparative Analysis
Analogues with halogen substituents (e.g., 4-iodobenzamido in VC4725584) show reduced potency (IC<sub>50</sub> = 5.8 μM in MCF-7), underscoring the ethoxy group’s role in enhancing target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume